4-(Ethylamino)benzenemethanol
Description
4-(Ethylamino)benzenemethanol (systematic name: 4-(ethylamino)phenylmethanol) is a substituted benzenemethanol derivative characterized by a benzene ring bearing a hydroxymethyl (-CH2OH) group and an ethylamino (-NHCH2CH3) substituent at the para position. Key features include:
- Molecular formula: C9H13NO (inferred from analogous compounds like 4-[(Ethylamino)methyl]phenol, CAS 45966-19-6 ).
- Synthetic routes: Likely synthesized via reductive amination or condensation reactions, as seen in related compounds (e.g., refluxing ethanol with aldehydes and amines ).
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(4-tert-butylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-6-15-16(8-9)11-5-4-10(13)7-14-11/h4-8H,13H2,1-3H3 |
InChI Key |
VYPNEZUOJPWFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)benzenemethanol typically involves the reaction of 4-nitrobenzyl alcohol with ethylamine. The process can be summarized as follows:
Reduction of 4-nitrobenzyl alcohol: The nitro group in 4-nitrobenzyl alcohol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Ethylation: The resulting 4-aminobenzyl alcohol is then reacted with ethylamine under suitable conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Oxidation: Formation of 4-(Ethylamino)benzaldehyde or 4-(Ethylamino)benzoic acid.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted benzyl alcohols or amines.
Scientific Research Applications
4-(Ethylamino)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)benzenemethanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
a) 4-(1-Methylethyl)-benzenemethanol
- Structure : Benzene ring with hydroxymethyl and isopropyl (-CH(CH3)2) groups.
- Key differences: The isopropyl group is bulkier and less polar than ethylamino, reducing water solubility. This compound constitutes 48.32% of essential oils in Elsholtzia stauntonii .
- Impact: Increased hydrophobicity compared to 4-(ethylamino)benzenemethanol, favoring lipid solubility.
b) 4-(Benzylamino)phenol
- Structure: Phenol ring with benzylamino (-NHCH2C6H5) and hydroxyl groups.
- Key differences : The benzyl group introduces aromatic bulk, likely reducing solubility in polar solvents. It is used in biochemical assays .
- Impact: Higher molecular weight (197.2 g/mol vs. ~151.2 g/mol for this compound) may affect pharmacokinetics.
c) 4-[(Ethylamino)methyl]phenol
- Structure: Phenol with ethylamino group attached via a methylene bridge (-CH2NHCH2CH3).
- Impact: Enhanced hydrogen-bonding capacity due to the phenol -OH group.
Physicochemical Properties
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